
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as PTEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTEB is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and apoptosis.
科学研究应用
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, CK2 is overexpressed, leading to the activation of various oncogenic pathways. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the suppression of tumor growth and induction of apoptosis in cancer cells. In neurodegenerative disorders, CK2 has been implicated in the regulation of tau protein, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the reduction of tau phosphorylation and prevention of neurofibrillary tangle formation. In inflammation, CK2 has been shown to regulate the production of pro-inflammatory cytokines. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to inhibit CK2 activity, leading to the reduction of cytokine production and suppression of inflammation.
作用机制
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to the target proteins, leading to the inhibition of downstream signaling pathways. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for therapeutic applications.
实验室实验的优点和局限性
One of the major advantages of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is its high selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide also has minimal toxicity in normal cells, making it a safe compound to use in lab experiments. However, one of the limitations of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is its low solubility, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders. Another direction is to optimize the synthesis method of N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the downstream signaling pathways affected by N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide and to identify potential biomarkers for its therapeutic efficacy.
合成方法
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-aminoethylpyrimidine, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting product is then purified using column chromatography to obtain N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide in high purity and yield.
属性
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)12-4-2-1-3-11(12)13(21)20-6-5-10-7-18-9-19-8-10/h1-4,7-9H,5-6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVWNQMTZIXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CN=CN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrimidin-5-yl)ethyl)-2-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

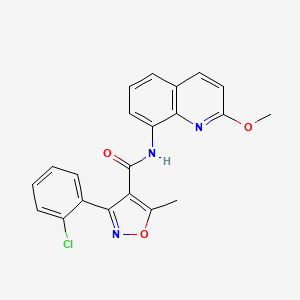
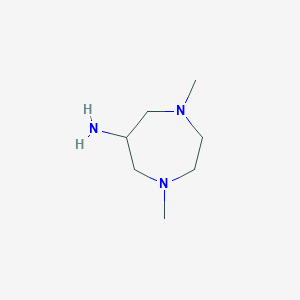
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-fluorobenzenecarboxamide](/img/structure/B2356215.png)
![3-Bromoimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2356217.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B2356219.png)
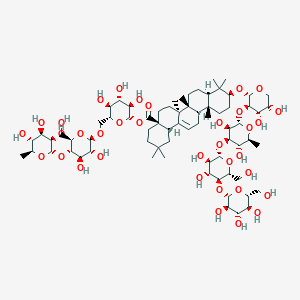
![N-(3-ethoxypropyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356223.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2356225.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,21R,23S,24Z,26Z,28Z,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B2356227.png)
![6-Iodo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2356228.png)
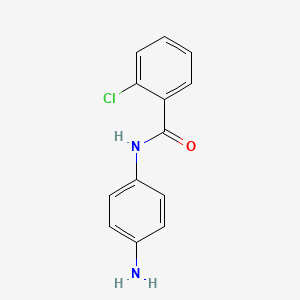
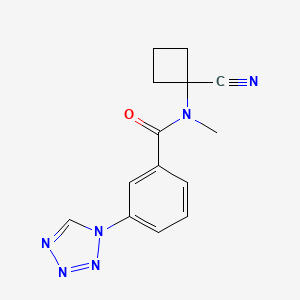
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2356231.png)